4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone
Overview
Description
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C18H15N3O2 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.116426730 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Another study highlighted the role of cyclic benzamides, incorporating the phthalazinone structure, as mixed dopamine D2/serotonin 5-HT2 receptor antagonists, suggesting their potential as atypical antipsychotic agents. The research indicates that structural modifications to the phthalazinone unit can influence the potency and selectivity of these compounds, affecting their potential therapeutic applications (Norman et al., 1994).
Spectroscopy and Structural Analysis
Significant work has been conducted on the spectroscopic characterization of phthalazinone derivatives, aiding in the understanding of their structural properties. Research on the carbon-13 and proton NMR spectra of isoquinolinone, phthalazinone, and quinazolinone derivatives provides valuable insights into their chemical shifts and structural confirmations, which is crucial for the development of new compounds with desired biological or chemical properties (Spassov, Atanassova, & Haimova, 1985).
Chemical Synthesis and Modifications
The synthetic versatility of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1(2H)-phthalazinone is demonstrated through various chemical reactions and modifications. For instance, the preparation of novel compounds through the reaction of naphthalene and 2-naphthyl ethers with 1,3,5-triazines reveals the potential of phthalazinone derivatives in creating new molecules with unique properties, possibly applicable in materials science or drug development (Aksenov et al., 2009).
Anticancer and Fluorescent Properties
The development of 3-hydroxyquinoline-4(1H)-one derivatives, utilizing 3-nitrophthalic anhydride and related compounds, highlights the potential of phthalazinone derivatives in medicinal chemistry, particularly in anticancer research. The cytotoxic activity against various cancer cell lines and the fluorescent properties of these compounds underline their dual utility in therapeutic applications and as tools in biological research (Funk et al., 2015).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2H-phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17-15-8-4-3-7-14(15)16(19-20-17)18(23)21-10-9-12-5-1-2-6-13(12)11-21/h1-8H,9-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGJQRHPVRWGNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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